7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
CAS No.:
Cat. No.: VC13355852
Molecular Formula: C18H17N5O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N5O4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 7-amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile |
| Standard InChI | InChI=1S/C18H17N5O4/c1-22-16-14(17(24)23(2)18(22)25)13(10(8-19)15(20)21-16)9-5-6-11(26-3)12(7-9)27-4/h5-7H,1-4H3,(H2,20,21) |
| Standard InChI Key | VDWISSWJGBBIDS-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N(C1=O)C |
| Canonical SMILES | CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N(C1=O)C |
Introduction
Structural and Molecular Characteristics
7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (molecular formula: C₁₈H₁₇N₅O₄; molecular weight: 367.4 g/mol) features a tetracyclic framework comprising a pyrido[2,3-d]pyrimidine core (Figure 1). The 3,4-dimethoxyphenyl substituent at position 5 and the nitrile group at position 6 contribute to its structural uniqueness, while the 1,3-dimethyluracil moiety enhances stability. This architecture aligns with derivatives known for intermolecular interactions critical to biological targeting .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₄ |
| Molecular Weight | 367.4 g/mol |
| CAS Number | Pending (VCID: VC13355852) |
| Appearance | Crystalline solid |
| Melting Point | >300°C |
Synthetic Methodology
Workup and Purification
Post-reaction, the product precipitates upon cooling, is filtered, and washed with cold ethanol to remove residual catalyst. Column chromatography (silica gel, ethyl acetate/hexane) further purifies the compound, achieving >95% purity .
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis (Figure 2) reveals:
-
NH₂ Stretch: 3300–3210 cm⁻¹ (broad, amino group).
-
C≡N Stretch: 2200 cm⁻¹ (sharp, nitrile).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆):
-
δ 3.09 ppm (s, 3H, N-CH₃).
-
δ 3.52 ppm (s, 3H, N-CH₃).
-
δ 6.80–7.40 ppm (m, 5H, aromatic and NH₂).
¹³C NMR (125 MHz, DMSO-d₆):
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 367.4 [M+H]⁺, consistent with the molecular formula.
| Derivative Substituent | Activity (IC₅₀) |
|---|---|
| 4-Nitrophenyl | Anticancer (12 µM, MCF-7) |
| 4-Fluorophenyl | Antibacterial (8 µg/mL, E. coli) |
| 3,4-Dimethoxyphenyl (This compound) | Pending evaluation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume